Ethyl 2-amino-5-fluorothiazole-4-carboxylate
Description
Significance of Thiazole (B1198619) Core in Contemporary Chemical Research
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. mdpi.com The 2-aminothiazole (B372263) (2-AT) moiety, in particular, is recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.netnih.gov This scaffold is a key component in drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.net
The versatility of the 2-aminothiazole core stems from its unique electronic properties and its ability to serve as a versatile synthon for the creation of more complex molecular architectures. nih.govresearchgate.net Its capacity to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to bind effectively to a wide range of biological targets. Consequently, the 2-aminothiazole framework is a subject of continuous investigation in drug discovery and materials science. researchgate.net
Strategic Importance of Fluorine Introduction in Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy in drug design to enhance a compound's physicochemical and pharmacokinetic properties. rsc.orgresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity without introducing significant steric hindrance. researchgate.netnih.gov
Strategically placing fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. rsc.org Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a molecule's solubility and ability to cross biological membranes. nih.govmdpi.com The fusion of fluorine chemistry with heterocyclic structures is a particularly powerful approach, leading to the development of novel therapeutic agents with improved efficacy and safety profiles. rsc.orgmdpi.com
Overview of Ethyl 2-amino-5-fluorothiazole-4-carboxylate as a Foundational Scaffold in Academic Inquiry
This compound is a molecule that strategically combines the well-established 2-aminothiazole core with the benefits of a fluorine substituent. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure represents a logical and compelling target for chemical synthesis and investigation.
This compound serves as a foundational scaffold, or building block, for academic and industrial research. It provides a platform for generating libraries of more complex derivatives for biological screening. The presence of the amino group, the ester functionality, and the fluorine atom at distinct positions on the thiazole ring offers multiple points for chemical modification. The introduction of the fluorine atom at the C5 position is anticipated to significantly alter the electronic landscape of the thiazole ring, potentially leading to novel biological activities or enhanced properties compared to its non-fluorinated counterparts. Therefore, this compound is regarded as a high-value intermediate for the exploration of new chemical space in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of Related Thiazole Carboxylate Derivatives
| Property | Ethyl 2-aminothiazole-4-carboxylate sigmaaldrich.com | Ethyl 2-amino-4-methylthiazole-5-carboxylate sigmaaldrich.com |
| CAS Number | 5398-36-7 | 7210-76-6 |
| Molecular Formula | C₆H₈N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 172.20 g/mol | 186.23 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 177-181 °C | 176-180 °C (lit.) |
Table 2: General Effects of Fluorine Substitution in Organic Molecules
This table summarizes the strategic advantages gained by introducing fluorine into organic scaffolds, as discussed in the scientific literature.
| Property Influenced | General Effect of Fluorination | Scientific Rationale |
| Metabolic Stability | Increased | The carbon-fluorine (C-F) bond is very strong and resistant to enzymatic cleavage, blocking common metabolic pathways like oxidation. rsc.org |
| Lipophilicity | Increased | Fluorine substitution generally increases the molecule's oil/water partition coefficient, which can enhance membrane permeability and bioavailability. researchgate.net |
| Binding Affinity | Can be enhanced | Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) and can induce conformational changes that favor binding to a target receptor. researchgate.net |
| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and basic amines, affecting ionization state at physiological pH. nih.gov |
| Conformation | Can be controlled | The introduction of fluorine can create specific steric and electronic interactions that favor a particular molecular conformation, which can be crucial for biological activity. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-fluoro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLBABWNBDWVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475399 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-78-5 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Amino 5 Fluorothiazole 4 Carboxylate and Analogous Fluorinated Thiazoles
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction
The construction of the thiazole ring is a fundamental step in the synthesis of these compounds. Over the years, several methods have been developed, ranging from traditional condensation reactions to modern multicomponent and microwave-assisted strategies.
Adaptations of Hantzsch Synthesis and Gabriel Synthesis for Thiazoles
The Hantzsch thiazole synthesis , first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. researchgate.netchemhelpasap.com This method typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the thiazole ring. chemhelpasap.com For the synthesis of compounds like ethyl 2-amino-5-fluorothiazole-4-carboxylate, this would involve a fluorinated α-haloketone precursor. A general scheme for the Hantzsch synthesis is the reaction of an α-halocarbonyl compound with a compound containing a thioamide moiety. nih.gov The synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been achieved using the Hantzsch protocol by condensing respective aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.govacs.org This method is known for its high yields and operational simplicity. chemhelpasap.com
While the Gabriel synthesis is primarily known for the preparation of primary amines from alkyl halides using potassium phthalimide (B116566), its direct application to the synthesis of the 2-aminothiazole (B372263) core is less common. wikipedia.orglibretexts.orgchemistrysteps.com The traditional Gabriel synthesis involves the N-alkylation of a phthalimide salt, which is not directly analogous to the formation of the thiazole ring itself. wikipedia.org However, modifications and alternative reagents have been developed that extend the principles of using a protected nitrogen source for amine synthesis. wikipedia.org
Multicomponent Reaction Strategies for Thiazole Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.net Several MCR strategies have been developed for the synthesis of thiazole derivatives. nih.gov These reactions offer advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. nih.govacs.org
One approach involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to produce pyrazole-linked thiazoles. acs.org Another example is a one-pot, three-component synthesis of thiazolyl-pyridazinediones under microwave irradiation. nih.gov Environmentally friendly methods have also been developed, such as the synthesis of 1,3-thiazoles from primary amines, isothiocyanates, and alkyl bromides using a nanorod ZnO structure as a catalyst under solvent-free conditions. researchgate.net A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, utilizing trypsin as a catalyst. mdpi.com
| Reactants | Key Features | Product Type | Reference |
|---|---|---|---|
| Aryl glyoxals, aryl thioamides, pyrazolones | Room temperature, metal-free, recyclable solvent | Pyrazole-linked thiazoles | acs.org |
| Aldehydes, benzoylisothiocyanate, alkyl bromides | Green synthesis in water with KF/Clinoptilolite nanoparticles | Substituted thiazoles | benthamdirect.com |
| Primary amines, isothiocyanates, alkyl bromides | Solvent-free, nanorod ZnO catalyst | 1,3-Thiazoles | researchgate.net |
| Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Chemoenzymatic, trypsin catalyst | Substituted thiazoles | mdpi.com |
Cyclocondensation Reactions in Thiazole Synthesis
Cyclocondensation reactions are a broad class of reactions that are central to the formation of heterocyclic rings, including thiazoles. The Hantzsch synthesis is a prime example of a cyclocondensation reaction. Other notable methods include the Cook-Heilbron synthesis, which involves the reaction of α-aminonitriles with reagents like carbon disulfide to yield aminothiazoles. researchgate.net Another approach is the Tcherniac's synthesis, where 2-substituted thiazoles are prepared by the acid hydrolysis of α-thiocyanic ketones. pharmaguideline.com The reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides also provides a route to thiazoles via cyclocondensation. nih.govacs.org
Microwave-Assisted Synthesis of Thiazole Derivatives
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. researchgate.net The synthesis of thiazole derivatives has greatly benefited from this technology. rsc.orgingentaconnect.com For instance, the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas has been successfully carried out using microwave heating, resulting in lower yields and longer reaction times compared to conventional heating. nih.gov One-pot, three-component reactions for the synthesis of thiazole derivatives are also frequently performed under microwave irradiation, highlighting the efficiency of this method. nih.govingentaconnect.com The synthesis of hydrazinyl thiazole derivatives has been achieved in very short reaction times (30–175 seconds) under solvent- and catalyst-free microwave conditions. nih.gov
Targeted Fluorination Strategies for the Thiazole Ring System
The introduction of fluorine onto the thiazole ring requires specific synthetic strategies. The timing of the fluorination step is crucial; it can either be incorporated into one of the starting materials before ring formation or introduced onto a pre-formed thiazole ring.
Nucleophilic Aromatic Substitution (SNAr) Fluorination Methods
Utilization of Fluoride (B91410) Reagents (e.g., Tetramethylammonium Fluoride) for Fluorination
Nucleophilic aromatic substitution (SNAr) is a common industrial method for preparing heteroaryl fluorides. wuxiapptec.com This reaction involves displacing a leaving group, typically a halogen like chlorine, with a nucleophilic fluoride source. wuxiapptec.com While anhydrous alkali metal fluorides are often used, their low solubility can necessitate harsh reaction conditions. wuxiapptec.com
A significant advancement in this area is the use of Tetramethylammonium Fluoride (TMAF). wuxiapptec.comacs.org Commercially available as a tetrahydrate (TMAF·4H₂O), it requires rigorous drying to be effective for SNAr reactions, as the presence of water can impede the fluorination process. wuxiapptec.comresearchgate.net A production-scale process has been developed involving the azeotropic drying of TMAF·4H₂O with solvents like isopropyl alcohol and subsequently dimethylformamide (DMF) to yield anhydrous TMAF. wuxiapptec.com This anhydrous reagent has been successfully used in the large-scale synthesis of a 4-fluorothiazole derivative from its 4-chlorothiazole (B1590448) precursor. wuxiapptec.comacs.org The reaction is typically carried out at elevated temperatures (95-100 °C) and demonstrates the viability of TMAF for producing fluorinated thiazoles on an industrial scale. wuxiapptec.comacs.org
Table 1: Comparison of Fluoride Sources for SNAr Fluorination of a Chlorothiazole
| Fluoride Source | Conditions | Outcome | Reference |
|---|---|---|---|
| Anhydrous CsF | DMSO, 110 °C | Poor conversion | wuxiapptec.com |
| Spray-dried KF | DMSO, 110 °C | Poor conversion | wuxiapptec.com |
Fluoro-Dediazoniation Methodologies
One of the classical methods for introducing fluorine onto an aromatic or heteroaromatic ring is through the decomposition of a diazonium salt, a process known as fluoro-dediazoniation. thieme-connect.de The most well-known variant is the Balz-Schiemann reaction. thieme-connect.deresearchgate.net This two-step process involves:
Diazotization: An aromatic or heteroaromatic primary amine is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. thieme-connect.de
Dediazoniation: The resulting diazonium salt, often isolated as a tetrafluoroborate (B81430) salt, is thermally decomposed. This process releases nitrogen gas and generates a highly reactive aryl cation, which is then trapped by the fluoride from the counter-ion to form the fluoroaromatic compound. thieme-connect.de
This method avoids the need for direct fluorination with elemental fluorine, which can be hazardous and unselective. thieme-connect.de While effective, the traditional Balz-Schiemann reaction can pose safety risks due to the potentially explosive nature of isolated diazonium salts. researchgate.net Modern variations aim to mitigate these risks. For instance, conducting the reaction in ionic liquids can provide a safer reaction medium and simplify product isolation. researchgate.net Another approach involves the in situ generation and decomposition of the diazonium salt without its isolation, using reagents like tert-butyl nitrite in the presence of a fluoride source like boron trifluoride. researchgate.net This methodology is applicable to a range of amino-substituted aromatic and heteroaromatic precursors for the synthesis of their corresponding fluorine derivatives. researchgate.netresearchgate.net
Electrophilic Fluorination Approaches (e.g., Selectfluor Reagents)
Electrophilic fluorination has become a cornerstone of modern fluorine chemistry, largely due to the development of stable, easy-to-handle N-F reagents. sigmaaldrich.comrsc.org These reagents act as a source of "F+", enabling the direct fluorination of electron-rich aromatic and heteroaromatic systems, as well as enolates and other nucleophilic carbon centers. sigmaaldrich.com
The most prominent among these reagents is Selectfluor®, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) or F-TEDA-BF₄. sigmaaldrich.comwikipedia.org It is a non-volatile, air- and moisture-stable crystalline solid, making it significantly safer and more user-friendly than gaseous fluorine. sigmaaldrich.comref.ac.uk Selectfluor has a broad scope of reactivity and is used extensively in the pharmaceutical and agrochemical industries for introducing fluorine into complex molecules. sigmaaldrich.comref.ac.uk The fluorination of heterocyclic compounds, including thiazoles, is a key application. researchgate.net The reaction mechanism is believed to proceed via either an SN2 attack of the nucleophile on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate. wikipedia.orgnih.gov
Other N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), also serve as effective electrophilic fluorine sources for the C-H fluorination of various heterocycles. researchgate.net
Table 2: Common Electrophilic N-F Fluorinating Reagents
| Reagent Name | Chemical Name | Key Features | Reference |
|---|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly stable, non-volatile solid, wide commercial use | sigmaaldrich.comwikipedia.orgref.ac.uk |
| NFSI | N-Fluorobenzenesulfonimide | Crystalline solid, highly soluble, effective for C-H fluorination | researchgate.net |
Direct Fluorination of Aminothiazole Precursors
The direct fluorination of a pre-formed aminothiazole ring at the C5 position presents a streamlined route to compounds like this compound. However, the electron-rich nature of the 2-aminothiazole system can lead to challenges with selectivity and stability under harsh fluorinating conditions.
A patented process describes the fluorination of a protected 2-aminothiazole to selectively introduce fluorine at the 5-position. google.com This method underscores the importance of protecting groups for the amino functionality to prevent side reactions and direct the fluorination to the desired carbon atom. The protected aminothiazole is subjected to a fluorination reaction, followed by a deprotection step to yield the 2-amino-5-fluorothiazole core. google.com This approach is particularly valuable as it builds the key C-F bond directly onto the core heterocyclic structure, which is useful in the synthesis of glucokinase activators. google.com
Advanced Synthetic Procedures and Process Optimization for this compound
The efficient synthesis of this compound relies on optimizing both the formation of the core thiazole ring and the subsequent fluorination step. The foundational structure, Ethyl 2-aminothiazole-4-carboxylate, is typically synthesized via the Hantzsch thiazole synthesis. nih.govresearchgate.net This involves the condensation reaction between an α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea). nih.gov
Process optimization focuses on several key areas:
Chemoselective Fluorination: As seen in the synthesis of related 2-aminothiazole-5-carboxamides, competitive electrophilic attack can occur at various sites (e.g., amide nitrogen, phenyl rings) in complex molecules. semanticscholar.org The development of highly chemoselective fluorination methods is therefore critical. The use of protecting groups for the 2-amino function is a common strategy to ensure that electrophilic fluorination occurs specifically at the C5 position of the thiazole ring. google.com
Scalability and Safety: For industrial production, methods must be scalable and safe. The use of TMAF for nucleophilic fluorination is an example of a process adapted for large-scale synthesis. wuxiapptec.com Similarly, the move from hazardous reagents like elemental fluorine to stable solids like Selectfluor represents a major advance in process safety and practicality. ref.ac.uk
The synthesis of the target compound can be envisioned as a two-stage process: first, an optimized Hantzsch reaction to produce Ethyl 2-aminothiazole-4-carboxylate, followed by a carefully selected fluorination method, such as electrophilic fluorination of the protected amine with Selectfluor, to install the fluorine atom at the C5 position.
Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 5 Fluorothiazole 4 Carboxylate
Functional Group Transformations at the 2-Amino Position
The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site for nucleophilic reactions, allowing for the introduction of various substituents. nih.gov Its reactivity can be modulated by the electronic effects of the substituents on the thiazole ring. Common transformations include reactions with sulfonyl chlorides, acylating agents, and isothiocyanates to yield sulfonamides, amides, and thiourea (B124793) derivatives, respectively.
Sulfonation and Subsequent Sulfonamide Coupling Reactions
The reaction of 2-aminothiazoles with sulfonyl chlorides is a well-established method for the synthesis of sulfonamide derivatives, a class of compounds with significant biological activity. nih.gov This transformation, known as N-sulfonylation, typically proceeds by reacting the parent amine with a corresponding sulfonyl chloride in the presence of a base. nih.govexcli.de
For Ethyl 2-amino-5-fluorothiazole-4-carboxylate, the reaction would involve the nucleophilic attack of the 2-amino group on the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride). A base, such as sodium carbonate or pyridine (B92270), is used to neutralize the hydrogen chloride byproduct. nih.gov The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at room temperature. nih.govexcli.de This method allows for the synthesis of a diverse array of N-(5-fluoro-4-(ethoxycarbonyl)thiazol-2-yl)sulfonamides.
Table 1: Examples of Sulfonamide Coupling Reactions with 2-Aminothiazole (B372263) Analogs
| Amine Reactant | Sulfonyl Chloride | Base | Product |
|---|---|---|---|
| 2-Aminothiazole | 4-Fluorobenzenesulfonyl chloride | Sodium Carbonate | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide nih.gov |
Acylation Reactions and Formation of Amide Derivatives
The 2-amino group readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amide derivatives. mdpi.comnih.gov This is a common strategy to introduce a wide range of functional groups and build more complex molecular architectures. mdpi.com
Acylation with acyl chlorides is typically performed in the presence of a base like triethylamine (B128534) or pyridine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.comnih.gov Alternatively, carboxylic acids can be coupled directly with the amino group using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com These reactions provide access to a library of N-(5-fluoro-4-(ethoxycarbonyl)thiazol-2-yl)amides.
Table 2: Representative Acylation Reactions of 2-Aminothiazoles
| Amine Reactant | Acylating Agent | Coupling Method/Base | Product Type |
|---|---|---|---|
| 2-Amino-4-phenylthiazole (B127512) | Various Acyl Halides | Pyridine | N-(4-phenylthiazol-2-yl)amides mdpi.com |
| 2-Amino-4-(2-pyridyl)thiazole | Substituted Carboxylic Acids | EDCI | N-(4-(2-pyridyl)thiazol-2-yl)amides mdpi.com |
Synthesis of Thiourea Derivatives
Thiourea derivatives can be synthesized from the 2-amino group by reaction with isothiocyanates. semanticscholar.orgnih.gov This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate. For instance, reacting ethyl 2-aminothiazole-4-carboxylate with various phenyl isothiocyanates yields the corresponding N-aryl-N'-(4-(ethoxycarbonyl)thiazol-2-yl)thiourea derivatives. mdpi.comnih.gov This reaction provides a straightforward method to introduce a thiourea moiety, which is a key pharmacophore in various biologically active molecules.
Modifications at the Carboxylate Ester Group
The ethyl carboxylate group at the C4 position is an electrophilic center that can undergo various nucleophilic acyl substitution reactions. These transformations are crucial for converting the ester into other functional groups, such as carboxylic acids or amides, thereby expanding the synthetic utility of the core scaffold.
Ester Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is commonly employed and involves treating the ester with an aqueous solution of a base, such as lithium hydroxide (B78521) or sodium hydroxide. libretexts.org The reaction results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the free 2-amino-5-fluorothiazole-4-carboxylic acid. This carboxylic acid is a key intermediate for further modifications, such as amide bond formation. semanticscholar.org
Amidation Reactions and Other Carboxylate Transformations
The carboxylate ester can be directly converted into amide derivatives through aminolysis, which is the reaction with ammonia (B1221849) or primary or secondary amines. libretexts.org A related and often synthetically useful transformation is the reaction with hydrazine (B178648) (H₂NNH₂) to form the corresponding acid hydrazide. mdpi.comnih.gov This hydrazide can then serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov
Alternatively, the ester is first hydrolyzed to the carboxylic acid as described in section 3.2.1. The resulting carboxylic acid can then be activated with coupling agents (e.g., EDCI) and reacted with a wide variety of amines to form amide derivatives. semanticscholar.org This two-step sequence is often more efficient and versatile than direct aminolysis of the ester, especially for less reactive amines. semanticscholar.org
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| 2-amino-5-fluorothiazole-4-carboxylic acid |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide |
| 4-Fluorobenzenesulfonyl chloride |
| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide |
| Acetic anhydride |
| Benzenesulfonyl chloride |
| Dichloromethane |
| This compound |
| Ethyl 2-aminothiazole-4-carboxylate |
| Hydrazine |
| Hydrogen chloride |
| Lithium hydroxide |
| N-(5-fluoro-4-(ethoxycarbonyl)thiazol-2-yl)amides |
| N-(5-fluoro-4-(ethoxycarbonyl)thiazol-2-yl)sulfonamides |
| Phenyl isothiocyanate |
| Pyridine |
| Sodium carbonate |
| Sodium hydroxide |
| Tetrahydrofuran (THF) |
Substitutions and Derivatizations on the Thiazole Ring System
The functionalization of the thiazole core of this compound is key to modulating its physicochemical and biological properties. The electron-donating 2-amino group and the electron-withdrawing 4-carboxylate and 5-fluoro substituents create a distinct electronic profile that guides derivatization strategies.
The introduction of a phosphonate (B1237965) group onto a heterocyclic ring can significantly impact biological activity. While direct C-H phosphonation of the thiazole ring is not a commonly reported method, the synthesis of thiazole phosphonates is typically achieved through the functionalization of pre-halogenated precursors via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a halothiazole with a trialkyl phosphite (B83602) to yield the corresponding dialkyl thiazolylphosphonate. wikipedia.orgjk-sci.com
For a molecule like this compound, a synthetic strategy would likely involve replacing the fluorine at the C5 position with a more reactive halogen, such as bromine or iodine, to facilitate the Arbuzov reaction. The general mechanism proceeds via a nucleophilic SN2 attack by the phosphorus atom of the phosphite on the halogen-bearing carbon of the thiazole ring, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the displaced halide ion yields the final phosphonate product. jk-sci.com
Table 1: General Michaelis-Arbuzov Reaction for Thiazole Phosphonate Synthesis
| Thiazole Substrate (Example) | Reagent | Product | Reaction Type |
|---|---|---|---|
| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Triethyl phosphite | Diethyl (2-amino-4-(ethoxycarbonyl)thiazol-5-yl)phosphonate | Michaelis-Arbuzov Reaction |
Another approach involves the synthesis of α-aminophosphonates, which are analogues of α-amino acids. This method, however, does not directly phosphonylate the thiazole ring but rather attaches a phosphonate-containing side chain. It typically involves the reaction of a thiazole aldehyde with an amine and a phosphite ester. researchgate.netresearchgate.net
Carbon-carbon bond formation at the thiazole ring is a primary strategy for generating molecular diversity. For this compound, two main pathways can be considered for aryl/heteroarylation: substitution of the C5-fluorine or direct C-H activation at another position.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C5, activated by the adjacent electron-withdrawing ethyl carboxylate group, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.commdpi.com This reaction allows for the direct replacement of the fluorine atom by various nucleophiles, including aryl or heteroaryl moieties, typically in the form of their corresponding organometallic reagents or activated anions. The reaction proceeds through a Meisenheimer complex, an anionic intermediate that is stabilized by the electron-withdrawing groups on the ring. youtube.com
Palladium-Catalyzed Cross-Coupling: A more versatile and widely documented method for arylating halothiazoles is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netrsc.org While data on the direct use of 5-fluorothiazoles in these reactions is limited, the corresponding 5-bromo or 5-iodo analogues are excellent substrates. For instance, the Suzuki reaction of a 2-amino-5-bromothiazole derivative with a boronic acid in the presence of a palladium catalyst and a base is an effective method for introducing aryl or heteroaryl groups at the C5 position. nih.govmdpi.com
Table 2: Example of Suzuki Coupling for Thiazole Arylation
| Thiazole Substrate | Coupling Partner | Catalyst/Base | Product |
|---|---|---|---|
| 2-amino-5-bromothiazole derivative mdpi.com | 4-fluorophenylboronic acid mdpi.com | Pd(PPh₃)₄ / Na₂CO₃ | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative mdpi.com |
The 2-aminothiazole scaffold possesses two primary sites for alkylation: the exocyclic 2-amino group and the endocyclic nitrogen atom at position 3. The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substrate. chemicalbook.com
N-Alkylation of the Exocyclic Amino Group: Reaction at the 2-amino group typically occurs when the thiazole reacts as its conjugate base, leading to N-substituted products.
N-Alkylation of the Endocyclic Ring Nitrogen: In its neutral form, the ring nitrogen atom is generally the more reactive center for alkylation, leading to the formation of quaternary 2-aminothiazolium salts. mdpi.com This reaction proceeds via an SN2 mechanism with alkyl halides.
Studies on 2-amino-1,3-benzothiazole have shown that reaction with α-iodo ketones occurs selectively at the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides, which can then undergo subsequent intramolecular cyclization. mdpi.com
Table 3: Regioselectivity in the Alkylation of 2-Aminothiazole Derivatives
| Substrate | Alkylating Agent | Conditions | Major Product |
|---|---|---|---|
| 2-amino-1,3-benzothiazole mdpi.com | Iodoacetone mdpi.com | Acetone, room temp. | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide (Endocyclic N-alkylation) mdpi.com |
| 2-aminothiazole chemicalbook.com | Saturated electrophiles (e.g., R-X) | Neutral | 3-Alkyl-2-aminothiazolium salt (Endocyclic N-alkylation) chemicalbook.com |
The 2-amino group of the thiazole ring can act as a nucleophile in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.comlibretexts.org This reactivity allows for the addition of the thiazole scaffold to α,β-unsaturated carbonyl compounds and other Michael acceptors. libretexts.org
The reaction of 2-amino-4-substituted thiazoles with methyl acrylate (B77674) is a documented example of this reactivity. researchgate.net The reaction proceeds via a nucleophilic attack of the exocyclic amino group on the β-carbon of the acrylate. This initial Michael adduct can then undergo an intramolecular cyclization (condensation) to form more complex heterocyclic systems, such as 5,6-dihydrothiazolo[3,2-a]pyrimidin-7-ones. researchgate.net This strategy provides a powerful tool for ring annulation and the construction of fused bicyclic systems containing the 2-aminothiazole motif.
Table 4: Michael-like Addition Reactions of 2-Aminothiazoles
| 2-Aminothiazole Derivative | Michael Acceptor | Conditions | Product Type |
|---|---|---|---|
| 2-Amino-4-substituted thiazole researchgate.net | Methyl acrylate researchgate.net | Hydroquinone | Thiazolo[3,2-a]pyrimidin-7-one derivative researchgate.net |
| Enolate (general) libretexts.org | α,β-unsaturated ketone libretexts.org | Catalytic base libretexts.org | 1,5-Dicarbonyl compound libretexts.org |
Spectroscopic and Structural Characterization of Ethyl 2 Amino 5 Fluorothiazole 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For Ethyl 2-amino-5-fluorothiazole-4-carboxylate, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its constituent atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl ester group is readily identified by its characteristic signals: a quartet corresponding to the methylene protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shifts for these protons in related 2-aminothiazole-4-carboxylate derivatives provide a strong basis for assignment. nih.govplos.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the three distinct carbons of the thiazole (B1198619) ring. The carbon atom directly bonded to the fluorine (C-5) is expected to show a large coupling constant (¹JCF), a characteristic feature confirming the presence and position of the fluorine substituent. The other ring carbons (C-2 and C-4) would also exhibit smaller C-F couplings. plos.org
Expected NMR Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Ethyl -CH₃ | ~1.3 | Triplet (t) |
| ¹H | Ethyl -CH₂ | ~4.3 | Quartet (q) |
| ¹H | Amine -NH₂ | ~7.3 (variable) | Broad Singlet (br s) |
| ¹³C | Ethyl -CH₃ | ~14 | - |
| ¹³C | Ethyl -CH₂ | ~61 | - |
| ¹³C | Thiazole C-4 | ~135-145 (doublet due to C-F coupling) | - |
| ¹³C | Thiazole C-5 | ~140-150 (large doublet due to C-F coupling) | - |
| ¹³C | Thiazole C-2 | ~165-170 | - |
Note: Expected values are inferred from analogous, non-fluorinated structures and known effects of fluorine substitution. Specific values may vary based on solvent and experimental conditions. nih.govplos.org
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation.
Molecular Weight Confirmation: For this compound (C₇H₇FN₂O₂S), the calculated molecular weight is approximately 218.21 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. plos.org
Purity Assessment with LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample. The sample is injected into an LC system, where it is separated from impurities. The eluent is then directed into the mass spectrometer, which provides a mass spectrum for each separated component. A pure sample of this compound would ideally show a single major chromatographic peak with the expected m/z value.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| ESI-MS | Molecular Ion Peak [M+H]⁺ | m/z ≈ 219.03 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group has a characteristic vibrational frequency.
For this compound, the IR spectrum would display key absorption bands confirming its structure. The primary amine (-NH₂) group is identified by characteristic N-H stretching vibrations. The ester functional group is confirmed by a strong C=O stretching band. The thiazole ring itself contributes to a series of complex vibrations in the fingerprint region, while the C-F bond shows a strong, characteristic absorption. plos.org
Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |
| C=O Stretch | Ester (-COOC₂H₅) | 1690 - 1710 |
| C=N / C=C Stretch | Thiazole Ring | 1500 - 1650 |
Data inferred from characteristic frequencies of functional groups and spectra of similar thiazole derivatives. plos.org
X-ray Crystallography for Precise Molecular Structure Elucidation
While the specific crystal structure for this compound is not publicly available, analysis of related thiazole derivatives demonstrates the power of this technique. researchgate.netmdpi.com For example, the crystal structure of a complex derivative, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, was determined to be in the monoclinic P2₁/n space group. researchgate.net Such an analysis for this compound would provide unambiguous confirmation of its atomic connectivity and detailed geometric parameters, solidifying the structural assignments made by spectroscopic methods.
Advanced Spectroscopic and Analytical Techniques in Thiazole Research
Beyond the fundamental techniques, advanced analytical methods are often employed in modern thiazole research to gain deeper structural and electronic insights. researchgate.net
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), which is crucial for unambiguously assigning all signals in complex derivatives.
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides exact mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds and distinguishing between isomers. semanticscholar.org
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. researchgate.net These theoretical models can predict spectroscopic properties (NMR, IR) and geometric parameters, which can then be compared with experimental results to validate the proposed structure and provide insights into the molecule's electronic properties. semanticscholar.orgresearchgate.net
These advanced methods, combined with the core spectroscopic techniques, provide a comprehensive and robust characterization of this compound and its derivatives, ensuring structural accuracy and purity for further research and development. researchgate.net
Theoretical and Computational Studies on Ethyl 2 Amino 5 Fluorothiazole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods can predict a variety of molecular descriptors that correlate with a compound's reactivity and stability.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org For 2-aminothiazole (B372263) derivatives, the distribution of HOMO and LUMO is typically spread across the thiazole (B1198619) ring and its substituents. The introduction of a highly electronegative fluorine atom at the 5-position of the thiazole ring in Ethyl 2-amino-5-fluorothiazole-4-carboxylate is expected to have a significant impact on its electronic properties. The fluorine atom would likely lower the energy of both the HOMO and LUMO due to its strong electron-withdrawing inductive effect. This could potentially increase the HOMO-LUMO gap, suggesting enhanced stability compared to its non-fluorinated counterpart.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red and yellow areas typically indicate negative electrostatic potential, while blue areas represent positive potential. nih.gov For a molecule like this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their potential to act as hydrogen bond donors.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness, derived from a smaller HOMO-LUMO gap, generally implies higher reactivity. researchgate.net While specific values for this compound are not available, studies on similar heterocyclic compounds demonstrate the utility of these parameters in predicting chemical behavior. materialsciencejournal.org
| Parameter | Predicted Influence of 5-Fluoro Substitution | General Interpretation |
|---|---|---|
| HOMO Energy | Lowered | Indicates reduced electron-donating ability. |
| LUMO Energy | Lowered | Indicates increased electron-accepting ability. |
| HOMO-LUMO Gap | Potentially Increased | Suggests enhanced molecular stability. |
| Molecular Electrostatic Potential | Negative potential near F, O, and N atoms; Positive potential near NH hydrogens. | Highlights sites for nucleophilic and electrophilic interactions. |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.
Numerous studies have demonstrated the utility of molecular docking for 2-aminothiazole derivatives against a wide range of biological targets, including enzymes involved in bacterial infections and cancer. nih.govmdpi.com For instance, derivatives of ethyl-2-aminothiazole-4-carboxylate have been docked against bacterial enzymes like UDP-N-acetylmuramate/l-alanine ligase to explore their potential as antimicrobial agents. nih.gov
In the context of this compound, the fluorine atom at the 5-position can play a crucial role in ligand-target interactions. Fluorine is a weak hydrogen bond acceptor and can also participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions. The presence of the fluorine atom can also alter the local electronic environment, potentially influencing the strength of nearby hydrogen bonds or other interactions.
A hypothetical molecular docking study of this compound into an enzyme active site might reveal the following interactions:
Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors.
Fluorine Interactions: The fluorine atom could form favorable interactions with specific residues in the protein's binding pocket.
Hydrophobic Interactions: The ethyl group of the ester can engage in hydrophobic interactions with nonpolar amino acid residues.
The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the ligand-target interaction. While no specific docking studies for this compound are reported, studies on analogous compounds suggest that the 2-aminothiazole scaffold is a versatile platform for designing potent inhibitors for various targets. nih.govnih.gov
| Potential Interaction Type | Molecular Moiety Involved | Potential Interacting Partner in Target Protein |
|---|---|---|
| Hydrogen Bond Donor | Amino (-NH2) group | Carbonyl oxygen, Asp, Glu, Ser, Thr residues |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Thiazole nitrogen | Amide hydrogens, Arg, Lys, His residues |
| Halogen Bonding/Dipole Interactions | Fluorine atom | Electron-rich or electron-poor residues |
| Hydrophobic Interactions | Ethyl group | Ala, Val, Leu, Ile, Phe residues |
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in deriving these relationships. nih.gov
For the 2-aminothiazole class of compounds, extensive SAR studies have been conducted, revealing key structural features that govern their activity against various targets. mdpi.comnih.gov These studies often highlight the importance of substituents at different positions of the thiazole ring.
The introduction of a fluorine atom at the 5-position of the thiazole ring in this compound is a strategic modification from an SAR perspective. The key considerations for the SAR of this compound would include:
Electronic Effects: As discussed, the strong electron-withdrawing nature of fluorine can significantly alter the electronic profile of the molecule. This can impact its ability to interact with the target protein and can also affect its pharmacokinetic properties.
Steric Effects: Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its introduction is not expected to cause significant steric hindrance, allowing the molecule to fit into binding pockets that accommodate smaller substituents.
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.
While a specific SAR study for this compound is not available, general SAR trends for 2-aminothiazole derivatives suggest that modifications at the 5-position can have a profound effect on biological activity. nih.gov For example, in some series of 2-aminothiazole inhibitors, the nature of the substituent at the 5-position has been shown to be critical for potency and selectivity.
| Structural Feature | Potential Impact on Activity | Rationale |
|---|---|---|
| 2-Amino Group | Often crucial for activity | Acts as a key hydrogen bond donor. |
| 4-Carboxylate Group | Can influence potency and solubility | Provides a hydrogen bond acceptor and can be modified to tune properties. |
| 5-Fluoro Substituent | Modulates electronic properties and metabolic stability | The strong electron-withdrawing effect and robust C-F bond can enhance binding and prolong the compound's action. |
Research Applications and Mechanistic in Vitro Biological Investigations of Ethyl 2 Amino 5 Fluorothiazole 4 Carboxylate
Role as a Synthetic Building Block in Complex Organic and Medicinal Chemistry
Ethyl 2-aminothiazole-4-carboxylate is a versatile precursor in the synthesis of a wide array of more complex heterocyclic systems. nih.govpunagri.com Its structure contains multiple reactive sites, including the amino group at the C2 position and the ethyl ester at the C4 position, which allow for straightforward chemical modifications. punagri.com
In organic and medicinal chemistry, it serves as a crucial starting material for creating diverse molecular libraries with potential therapeutic applications. nih.govresearchgate.net For instance, the primary amino group can readily react with various aldehydes and ketones to form Schiff bases. nih.gov It is also used in reactions with isothiocyanates to produce thiourea (B124793) derivatives, which can be further cyclized to generate fused thiazole (B1198619) ring systems like thiazolo[4,5-d]pyridazines. mdpi.com These synthetic pathways leverage the compound's inherent reactivity to build molecules with enhanced biological profiles, demonstrating its importance as a fundamental building block in the development of novel antibacterial, antifungal, and anticancer agents. mdpi.comnih.gov
Exploration as a Pharmacophore in Rational Drug Design Strategies
The 2-aminothiazole (B372263) nucleus is recognized as a privileged pharmacophore in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.comresearchgate.netnih.gov This scaffold is a key component in several clinically used drugs, including the antibacterial agent Cefdinir and the anticancer drug Dasatinib. nih.govnih.gov
In rational drug design, the structural features of the ethyl 2-aminothiazole-4-carboxylate scaffold are strategically exploited. The thiazole ring, with its specific arrangement of nitrogen and sulfur heteroatoms, can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins. nih.gov Researchers design and synthesize analogs by modifying the substituents on this core structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This targeted approach has led to the identification of numerous 2-aminothiazole derivatives with significant potential as antimicrobial and antineoplastic agents, validating the scaffold's importance as a pharmacophore for therapeutic intervention. researchgate.netnih.gov
Mechanistic In Vitro Biological Investigations (excluding human clinical data)
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated a broad spectrum of antimicrobial activity in various in vitro studies. nih.gov
One of the key mechanisms underlying the antibacterial action of certain 2-aminothiazole derivatives is the disruption of bacterial cell wall synthesis. nih.gov The bacterial cell wall is essential for maintaining cell integrity, and its primary structural component is peptidoglycan. The biosynthesis of peptidoglycan involves a series of enzymatic steps, making it an attractive target for antibiotics.
Molecular docking studies have identified the enzyme UDP-N-acetylmuramate/L-alanine ligase (MurC) as a potential target for ethyl 2-aminothiazole-4-carboxylate derivatives. nih.gov This enzyme catalyzes an essential early step in the cytoplasmic synthesis of peptidoglycan precursors. nih.gov By inhibiting this ligase, the compounds prevent the formation of the complete peptidoglycan structure, which ultimately compromises the integrity of the bacterial cell wall, leading to cell death. nih.gov This targeted mechanism highlights the potential for developing selective antibacterial agents based on this chemical scaffold.
The ethyl 2-aminothiazole-4-carboxylate scaffold has been the basis for numerous derivatives tested against a range of clinically relevant microbial pathogens. In vitro assays have confirmed their activity against Gram-positive and Gram-negative bacteria, fungal species, and mycobacteria. nih.govnih.govscispace.com
Schiff base derivatives have shown significant antibacterial potential against Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov The same study also demonstrated notable antifungal activity against the pathogenic yeasts Candida albicans and Candida glabrata. nih.gov Furthermore, extensive research has been conducted on 2-aminothiazole-4-carboxylate derivatives as potential treatments for tuberculosis, with several compounds showing potent inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govscispace.com One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/mL. nih.govscispace.com
The table below summarizes the in vitro antimicrobial activity of various derivatives based on the 2-aminothiazole-4-carboxylate scaffold.
| Derivative Class | Microbial Strain | Assay Type | Measured Activity | Source |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate | Staphylococcus epidermidis | MIC | 250 µg/mL | nih.gov |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate | Pseudomonas aeruginosa | MIC | 375 µg/mL | nih.gov |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate | Candida albicans | Zone of Inhibition | 20.0 mm | nih.gov |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate | Candida glabrata | Zone of Inhibition | 21.0 mm | nih.gov |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL | nih.govscispace.com |
| Methyl 2-amino-5-(methyl)thiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 16 µg/mL | scispace.com |
The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents. nih.gov Derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their cytotoxic effects against a wide variety of human tumor cell lines in vitro. researchgate.netnih.govnih.gov
In vitro screening programs, such as the one conducted by the National Cancer Institute (NCI), have tested 2-aminothiazole derivatives against 60 different human tumor cell lines. nih.govnih.gov These studies have revealed that certain compounds exhibit a broad spectrum of anticancer activity. nih.gov For example, one study reported that a specific thiazole derivative demonstrated activity against 29 of the 60 tested tumor cell lines. nih.gov Other research has focused on developing derivatives with selective antiproliferative activity against specific cancer types, such as human K563 leukemia cells. nih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases or interfere with other cellular signaling pathways essential for cancer cell proliferation and survival. researchgate.net
Anticancer Activity: Cellular Mechanisms and Molecular Interactions (In Vitro)
Cytotoxic Effects on Cancer Cell Lines (In Vitro, e.g., K562, HT-29)
The 2-aminothiazole core is a prominent feature in many compounds investigated for their anticancer properties. nih.gov Although direct studies on the cytotoxic effects of Ethyl 2-amino-5-fluorothiazole-4-carboxylate against the K562 (chronic myelogenous leukemia) and HT-29 (colon adenocarcinoma) cell lines are not detailed in available research, numerous derivatives have demonstrated significant antiproliferative activity against these and other cancer cell lines. nih.govnih.gov
For instance, a 2-aminothiazole derivative, TH-39, which acts as an inhibitor of Hec1/Nek2, showed a potent cytotoxic effect on K562 cells with an IC50 value of 0.78 µM. nih.gov This compound was found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. nih.gov The mechanism of apoptosis induction was linked to the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins, with a decrease in Bcl-2 and an increase in Bax. nih.gov
Furthermore, other 2-amino-4-phenylthiazole (B127512) derivatives have been screened for their in vitro antiproliferative activity against a panel of cancer cells, including the HT29 colon cancer line. nih.gov One such compound exhibited a notable growth inhibitory effect against HT29 cells, with an IC50 value of 2.01 µM. nih.gov Similarly, a different series of 2,4-disubstituted thiazole amides also showed medium to good antiproliferative activity against HT29 cells, with one derivative displaying an IC50 of 0.63 µM. nih.gov The cytotoxic potential of these compounds highlights the importance of the 2-aminothiazole scaffold as a basis for the development of new anticancer agents. nih.govrsc.org
| Compound Class/Name | Cell Line | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| TH-39 (Hec1/Nek2 Inhibitor) | K562 (Leukemia) | Antiproliferative, Apoptosis Induction | 0.78 | nih.gov |
| 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | Growth Inhibition | 2.01 | nih.gov |
| 2,4-Disubstituted thiazole amide derivative | HT29 (Colon) | Antiproliferative | 0.63 | nih.gov |
Molecular Interactions with Key Biological Pathways (e.g., beta-catenin)
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colon cancer. researchgate.net While direct evidence of this compound interacting with the β-catenin pathway is not documented, related 2-aminothiazole structures have been investigated as modulators of this cascade.
Researchers have designed and synthesized derivatives of ethyl 2-aminothiazole-4-carboxylate with the specific aim of targeting β-catenin, a key protein in the progression of colorectal cancer. researchgate.net In silico molecular modeling studies have been performed to evaluate the binding of these compounds to β-catenin. researchgate.net Furthermore, a novel aminothiazole derivative, KY-05009, was identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway. This compound was shown to attenuate β-catenin/TCF4-mediated transcription, demonstrating that the aminothiazole scaffold can be engineered to interact with key components of this pathway. nih.gov Other studies have also explored the potential of thiazole derivatives in modulating the Wnt/β-catenin pathway for colon cancer therapy through in silico approaches. researchgate.net
Enzyme Inhibition Studies (In Vitro)
The 2-aminothiazole moiety is a versatile scaffold for designing inhibitors of various enzymes implicated in human diseases.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout. nih.govwikipedia.org Consequently, XO is a significant therapeutic target. mdpi.comfrontiersin.org Although specific inhibitory data for this compound against XO is unavailable, various thiazole derivatives have been evaluated for this activity. For instance, a series of thiazole-5-carboxylic acid derivatives were rationally designed and tested against the xanthine oxidase enzyme, with several compounds showing activity. researchgate.net The success of febuxostat, a non-purine XO inhibitor featuring a thiazole ring, has spurred research into other structurally diverse thiazole-containing molecules as potential XO inhibitors. nih.govresearchgate.net
While direct inhibitory studies of this compound on Deoxyribonuclease I (DNase I) are not reported, its parent compound, ethyl 2-aminothiazole-4-carboxylate, has been utilized as a starting material in the synthesis of novel compounds evaluated for DNase I inhibition. This suggests the utility of the core structure in developing molecules that can modulate the activity of this nuclease.
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov As such, 5-LO is a valuable target for developing anti-inflammatory drugs. nih.govdaneshyari.com The 2-aminothiazole scaffold has been successfully incorporated into potent 5-LO inhibitors. nih.gov A series of novel 2-aminothiazole-featured pirinixic acid derivatives were developed as dual inhibitors of 5-LO and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). One lead compound from this series demonstrated potent inhibition of 5-LO with an IC50 value of 0.4 µM in a cell-free assay. nih.govacs.org Mechanistic studies have helped to define these aminothiazole-containing compounds as a novel class of 5-LO inhibitors with unique characteristics. nih.gov
| Enzyme Target | Compound Class | Inhibitory Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Xanthine Oxidase (XO) | Thiazole-5-carboxylic acid derivatives | Active against enzyme | Data not specified | researchgate.net |
| 5-Lipoxygenase (5-LO) | 2-Aminothiazole-featured pirinixic acid derivative | Potent dual 5-LO/mPGES-1 inhibitor | 0.4 | nih.govacs.org |
Modulation of Gene Expression (In Vitro, e.g., Oct3/4)
Oct3/4 (also known as POU5F1) is a transcription factor that plays a critical role in maintaining the pluripotency and self-renewal of embryonic stem cells. nih.govnih.gov Its expression level is tightly regulated and is crucial for determining cell fate. semanticscholar.org The aberrant expression of Oct3/4 in adult tissues has been linked to tumorigenesis. nih.gov
There is no direct research available on the modulation of Oct3/4 gene expression by this compound. However, there are indirect links between pathways targeted by thiazole derivatives and the regulation of Oct3/4. For example, some flavonoids that modulate the Wnt/β-catenin pathway have been shown to affect the expression of pluripotency factors, including Oct3/4. mdpi.com Given that certain aminothiazole derivatives can also modulate Wnt/β-catenin signaling, it is plausible that they could indirectly influence the expression of downstream genes like Oct3/4. nih.govmdpi.com This remains a potential area for future investigation to understand the broader biological effects of this class of compounds.
Conclusion and Future Research Directions
Summary of Current Academic Research Trajectories for Ethyl 2-amino-5-fluorothiazole-4-carboxylate
Academic research centered on this compound and its analogs is predominantly channeled through its utility as a versatile building block in the synthesis of more complex, biologically active molecules. The inherent functionalities of this compound—a nucleophilic amino group, an electrophilic ester, and a fluorinated heterocyclic core—provide a rich platform for diverse chemical transformations.
Current research trajectories can be summarized as follows:
Medicinal Chemistry and Drug Discovery: The 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in numerous approved drugs. nih.govnih.gov The introduction of a fluorine atom at the 5-position is a strategic design element aimed at modulating the physicochemical and pharmacokinetic properties of derivative compounds. frontiersin.orgnih.gov Research efforts are focused on leveraging this compound as a scaffold to synthesize novel candidates for various therapeutic areas, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. frontiersin.orgresearchgate.net
Development of Novel Synthetic Methodologies: The synthesis of functionalized thiazoles remains an active area of research. The presence of the fluorine atom in this compound presents both a challenge and an opportunity for the development of novel synthetic strategies. Researchers are exploring more efficient and regioselective methods for the construction of the fluorinated thiazole (B1198619) ring.
Materials Science: While less explored, the unique electronic properties conferred by the fluorine atom could make derivatives of this compound suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.
A summary of the primary research areas is presented in the table below.
| Research Area | Focus | Key Motivations |
| Medicinal Chemistry | Synthesis of novel bioactive compounds | Enhanced metabolic stability, improved bioavailability, increased target affinity. frontiersin.orgresearchgate.net |
| Synthetic Methodology | Development of efficient synthetic routes | Overcoming challenges of fluorination, improving yields and regioselectivity. |
| Materials Science | Exploration of electronic properties | Potential applications in organic electronics and functional polymers. |
Identification of Remaining Challenges and Opportunities in Synthesis and Derivatization
Despite its potential, the synthesis and derivatization of this compound are not without their challenges. These challenges, however, also present significant opportunities for innovation in synthetic organic chemistry.
Challenges:
Synthesis of Fluorinated Precursors: The primary challenge often lies in the synthesis of the fluorinated starting materials required for the construction of the thiazole ring. The introduction of fluorine can be technically demanding and often requires specialized reagents and reaction conditions.
Regioselectivity: During the synthesis of the thiazole ring, achieving the desired regioselectivity, particularly with the fluorine substituent at the 5-position, can be a significant hurdle.
Reactivity of the Fluorinated Ring: The electron-withdrawing nature of the fluorine atom can deactivate the thiazole ring towards certain electrophilic substitution reactions, making further functionalization challenging. Conversely, it can activate the ring for nucleophilic aromatic substitution, which may lead to undesired side reactions. chemrxiv.org
Opportunities:
Novel Fluorination Techniques: The challenges associated with fluorination provide an impetus for the development of new, milder, and more selective fluorinating agents and methodologies.
Catalytic Methods: The development of catalytic methods for the synthesis and derivatization of fluorinated thiazoles could offer significant advantages in terms of efficiency, selectivity, and sustainability.
Diversity-Oriented Synthesis: The multiple functional handles on this compound make it an ideal substrate for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules for biological screening. chemrxiv.org
A breakdown of challenges and opportunities is provided below.
| Aspect | Challenges | Opportunities |
| Synthesis | Access to fluorinated precursors, regiocontrol in ring formation. | Development of novel fluorination methods, exploration of catalytic routes. |
| Derivatization | Altered reactivity of the fluorinated ring, potential for side reactions. chemrxiv.org | Exploiting unique reactivity for novel transformations, diversity-oriented synthesis. chemrxiv.org |
Emerging Areas for Fundamental Academic Inquiry and Mechanistic Exploration within the Fluorinated Thiazole Scaffold
Beyond its immediate applications in synthesis, the fluorinated thiazole scaffold of this compound presents a fertile ground for fundamental academic inquiry and mechanistic exploration.
Mechanistic Studies of Ring Formation: Detailed mechanistic studies of the Hantzsch thiazole synthesis with fluorinated substrates are needed to better understand the factors governing regioselectivity and reaction efficiency. This could involve a combination of experimental kinetics and computational modeling.
Understanding the "Fluorine Effect": A deeper understanding of how the fluorine atom at the 5-position influences the electronic structure, aromaticity, and reactivity of the thiazole ring is a key area for fundamental research. This includes its effects on the pKa of the amino group and the reactivity of the ester.
Non-Covalent Interactions: The fluorine atom can participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds. Investigating these interactions in derivatives of this compound can provide valuable insights for rational drug design and crystal engineering.
Computational Chemistry and In Silico Design: The use of computational tools to predict the properties and reactivity of new derivatives of this compound is a rapidly growing area. nih.gov This can help to guide synthetic efforts and accelerate the discovery of new molecules with desired functionalities.
Emerging research areas are summarized in the following table.
| Area of Inquiry | Research Focus | Potential Impact |
| Reaction Mechanisms | Elucidation of the Hantzsch synthesis with fluorinated substrates. | Improved synthetic protocols and predictability. |
| Physical Organic Chemistry | Quantifying the electronic and steric effects of the 5-fluoro substituent. | Deeper understanding of structure-activity relationships. |
| Supramolecular Chemistry | Investigating the role of fluorine in non-covalent interactions. | Rational design of new materials and biologically active molecules. |
| Computational Chemistry | In silico prediction of properties and reactivity. nih.gov | Accelerated discovery and optimization of new compounds. |
Q & A
Q. What are the established synthetic routes for Ethyl 2-amino-5-fluorothiazole-4-carboxylate?
The compound is synthesized via a one-pot cyclocondensation reaction. A typical method involves reacting ethyl 2-bromoacetate with fluorinated thiourea derivatives under basic conditions (e.g., NaOH or KOH in ethanol/water). The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Yields range from 45–60%, with purity confirmed by HPLC (>95%). Fluorination at the 5-position requires either fluorinated precursors (e.g., 5-fluorothiourea) or post-synthetic modification using electrophilic fluorinating agents like Selectfluor® .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the thiazole ring, ester group, and amino moiety. Fluorine substitution causes distinct splitting patterns in 1H NMR.
- 19F NMR : Critical for confirming the fluorine atom’s position and electronic environment.
- IR Spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and ester carbonyl vibrations (1700–1750 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 219.04 for C₆H₇FN₂O₂S).
- X-ray Crystallography : Resolves bond lengths and angles, particularly the C-F bond (1.33–1.37 Å) and planarity of the thiazole ring .
Q. How does the fluorine substituent influence the compound’s reactivity?
Fluorine’s electronegativity increases the thiazole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). It also stabilizes intermediates in nucleophilic aromatic substitution. Comparative studies with non-fluorinated analogs (e.g., Ethyl 2-aminothiazole-5-carboxylate ) show reduced hydrolysis rates for the fluorinated derivative due to decreased electron density at the ester carbonyl .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for fluorinated thiazoles?
Discrepancies often arise from crystal twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinned datasets. For high-resolution data (<0.8 Å), refine anisotropic displacement parameters (ADPs) with WinGX/ORTEP to visualize thermal motion. Validate geometric parameters (e.g., C-F bond length) against Cambridge Structural Database (CSD) averages using PLATON .
Q. What computational methods are suitable for modeling electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces HOMO energy by ~0.5 eV compared to non-fluorinated analogs. Molecular dynamics simulations (AMBER force field) assess solvation effects on stability .
Q. How can synthetic yields be optimized for scale-up?
- Reaction Solvent : Switch from ethanol to DMF to improve solubility of fluorinated intermediates.
- Catalysis : Add catalytic KI (5 mol%) to accelerate cyclization.
- Workup : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for higher recovery (>80%). Comparative yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, no KI | 45 | 95 |
| DMF, 5% KI | 68 | 97 |
Q. How to analyze byproducts in fluorothiazole synthesis?
Common byproducts include hydrolyzed carboxylic acids (from ester cleavage) and dimeric species. Use LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) for separation. Assign structures via tandem MS fragmentation patterns. For example, a dimer (m/z 435.10) forms via radical coupling during fluorination .
Q. What strategies validate biological activity in medicinal chemistry studies?
- SAR Studies : Compare activity against non-fluorinated analogs to isolate fluorine’s contribution.
- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., kinases). Fluorine’s hydrophobic effect enhances binding affinity by 1–2 kcal/mol in COX-2 inhibitors .
- In Vitro Assays : Use fluorometric assays (e.g., Fluorescein Diacetate hydrolysis) to assess cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
